1H-Indole,5-[2-(phenylmethoxy)ethoxy]-
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Heterocyclic Chemistry
The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological receptors and enzymes with high affinity, leading to a diverse range of pharmacological activities. The structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system are key features that contribute to its versatility in molecular recognition.
Evolution of Indole Derivatives in Organic Synthesis and Medicinal Chemistry
Historically, the chemistry of indoles has been rich and varied, with the development of numerous synthetic methodologies, such as the Fischer, Bischler, and Reissert indole syntheses, enabling access to a vast library of derivatives. In medicinal chemistry, indole-containing molecules have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties. Prominent examples of indole-based drugs include the non-steroidal anti-inflammatory drug Indomethacin, the anti-migraine agent Sumatriptan, and the anti-cancer vinca (B1221190) alkaloids, Vinblastine and Vincristine.
Contextualization of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- within Indole Research Landscape
1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- is a specific derivative of the indole scaffold. Its structure is characterized by the attachment of a 2-(phenylmethoxy)ethoxy group at the 5-position of the indole ring. This substituent introduces a flexible ether linkage and a benzyl (B1604629) group, which can significantly influence the molecule's physicochemical properties, such as its lipophilicity and potential for hydrogen bonding. These modifications can, in turn, modulate its biological activity and its utility as a synthon in organic chemistry.
While specific, detailed research findings exclusively focused on 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- are not extensively available in publicly accessible literature, its structural motifs are present in various compounds investigated for their therapeutic potential. The 5-alkoxyindole core is a common feature in molecules targeting a range of biological targets.
Table 1: General Information for 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | 5-(2-phenylmethoxyethoxy)-1H-indole |
| CAS Number | 445490-65-3 |
Data sourced from PubChem. nih.gov
Detailed Research Findings
The characterization of such a compound would typically involve the following spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the indole and the 2-(phenylmethoxy)ethoxy moieties.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, and the C-O-C stretch of the ether linkage.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
The potential research applications of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- can be inferred from the known activities of related 5-alkoxyindole derivatives. These compounds have been explored for their activity as:
Melatonin Receptor Agonists and Antagonists: The 5-methoxyindole (B15748) core is the basis of the neurohormone melatonin.
Serotonin (B10506) Receptor Ligands: The indole scaffold is isosteric with the endogenous ligand serotonin, making its derivatives candidates for interacting with various serotonin receptor subtypes.
Enzyme Inhibitors: The versatile nature of the indole nucleus allows for its incorporation into inhibitors of various enzymes.
Further research would be necessary to synthesize and evaluate the specific biological activities and potential applications of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- .
Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylmethoxyethoxy)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-14(5-3-1)13-19-10-11-20-16-6-7-17-15(12-16)8-9-18-17/h1-9,12,18H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVWMJXMIRWBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Pharmacological Investigations of Derivatives Incorporating the 5 2 Phenylmethoxy Ethoxy 1h Indole Motif
Pharmacophore Design and Structural Modifications Guided by the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- Motif
Pharmacophore modeling based on the 1H-indole, 5-[2-(phenylmethoxy)ethoxy]- scaffold has been instrumental in the rational design of new therapeutic agents. mdpi.comnih.gov The inherent structural features of this motif—namely the indole (B1671886) core, the flexible ethoxy linker, and the terminal phenylmethoxy group—provide a foundation for strategic modifications aimed at enhancing target affinity and specificity.
The ether linkage and side chain of the 5-[2-(phenylmethoxy)ethoxy]-1H-indole scaffold are critical determinants of biological activity and have been a primary focus of synthetic modification. The length, rigidity, and chemical nature of this chain can significantly influence how a molecule orients itself within a receptor's binding pocket.
In the development of selective estrogen receptor modulators (SERMs), for instance, variations in the side chain attached to the indole nitrogen (position 1) or other positions are crucial for differentiating between agonist and antagonist activity in various tissues like the breast, bone, and uterus. For example, replacing the simple benzyl (B1604629) group with chains containing basic amines, such as a piperidinoethoxy group, is a common strategy to impart antiestrogenic activity.
Similarly, for 5-HT receptor ligands, the nature of the side chain influences selectivity among the numerous 5-HT receptor subtypes. Modifications often involve incorporating basic amine functions, such as piperazine (B1678402) or piperidine (B6355638) rings, at the terminus of an alkyl chain connected to the indole core. The length of this alkyl chain is optimized to achieve the best possible interaction with the receptor.
The introduction of functional groups onto the indole ring or the phenylmethoxy group is a key strategy for modulating the electronic properties, lipophilicity, and steric profile of derivatives, thereby fine-tuning their pharmacological activity.
For arylthioindole inhibitors of tubulin polymerization, substitutions at the 5-position of the indole ring with small ether groups, including the 2-(benzyloxy)ethoxy group, have been explored. csic.es Further modifications often involve placing substituents on the phenyl ring of the phenylmethoxy moiety. For example, adding methoxy (B1213986) groups to this ring can enhance binding affinity. In the related class of arylthioindoles, introducing a 3,4,5-trimethoxyphenyl group at the 3-position of the indole resulted in potent inhibitors of tubulin polymerization. csic.esnih.gov
In the context of 5-HT receptor agonists, substitutions on the N-benzyl group can significantly impact affinity and functional activity. Research on N-benzylated-5-methoxytryptamine analogues has shown that substitution at the ortho or meta position of the benzyl group enhances affinity for 5-HT2 family receptors, whereas para-substitution tends to reduce it. nih.gov
In Vitro Molecular Interaction and Binding Affinity Studies of Derivatives
The 5-[2-(phenylmethoxy)ethoxy]-1H-indole scaffold has been incorporated into molecules designed to interact with a range of biological targets. In vitro studies have been essential to quantify the binding affinities and functional activities of these derivatives.
Indole-based structures are a well-established class of selective estrogen receptor modulators (SERMs). While specific data for derivatives bearing the exact 5-[2-(phenylmethoxy)ethoxy] side chain is limited in the provided search results, the principles of their design are well-documented. For example, the compound ERA-923, an indole-based antiestrogen, demonstrates potent inhibition of estrogen binding to the estrogen receptor-alpha (ER-α) with an IC₅₀ of 14 nM. nih.gov It also inhibits estrogen-stimulated growth in ER-α-positive MCF-7 breast cancer cells with an IC₅₀ of 0.2 nM. nih.gov These compounds typically feature a core structure that mimics the steroid hormone estradiol, with side chains designed to modulate the receptor's conformation upon binding, leading to tissue-specific agonist or antagonist effects.
Arylthioindoles (ATIs) represent a class of potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. The 5-[2-(benzyloxy)ethoxy] indole moiety has been used in the synthesis of these compounds. csic.es Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 5-position of the indole ring is critical for activity.
Replacing a simple 5-methoxy group with larger ether groups, or introducing a halogen, has been systematically studied. One of the most potent derivatives in a related series, methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate, showed an IC₅₀ value of 2.0 µM for the inhibition of tubulin polymerization, which was more active than the reference compound colchicine (B1669291). nih.govebi.ac.uk Another compound from this class, bearing a 3-(3,4,5-trimethoxyphenyl)thio group, had an IC₅₀ of 2.6 µM for tubulin polymerization inhibition and an IC₅₀ of 34 nM for antiproliferative activity against MCF-7 cells. csic.es These findings highlight the importance of the substitution pattern on both the indole and the arylthio moieties for potent antimitotic activity.
Table 1: Biological Activity of Selected Arylthioindole Derivatives
| Compound | Indole C5-Substituent | Indole C3-Substituent | Tubulin Polymerization IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |
|---|---|---|---|---|
| 10 | H | 3-(3,4,5-trimethoxyphenyl)thio | 2.6 | 34 |
| 21 | 5-methoxy | 3-[(3,4,5-trimethoxyphenyl)thio] (as methyl ester) | 2.0 | 13 |
| Colchicine | N/A | N/A | 3.2 | 13 |
| Combretastatin A-4 | N/A | N/A | 2.2 | 17 |
Data sourced from multiple studies. csic.esnih.govebi.ac.uk
The indole nucleus is a core component of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. The 5-[2-(phenylmethoxy)ethoxy]-1H-indole motif can be found within more complex structures designed to target various 5-HT receptor subtypes, which are implicated in numerous physiological and pathological processes. nih.gov
Pharmacophore models for 5-HT receptor antagonists often include a hydrophobic region, a hydrogen bond acceptor, and a positive ionizable atom. ceu.esnih.gov The design of selective ligands involves modifying the indole core and its substituents to achieve specific interactions with the target receptor. For instance, in the development of 5-HT₂A receptor agonists, N-benzyl substitutions on related phenethylamine (B48288) and tryptamine (B22526) scaffolds have been shown to dramatically increase affinity and potency. nih.gov This suggests that the phenylmethoxy portion of the 5-[2-(phenylmethoxy)ethoxy]- motif could play a crucial role in binding to a hydrophobic pocket within the receptor. The affinity of these ligands is typically measured by their inhibition constant (Ki) in radioligand binding assays.
Evaluation Against Other Biological Targets (e.g., Integrins, Cysteine Proteases)
While a significant body of research has focused on the anticancer properties of indole derivatives, particularly as tubulin inhibitors, the therapeutic potential of scaffolds related to 5-[2-(phenylmethoxy)ethoxy]-1H-indole extends to other important biological targets. Investigations have explored their efficacy as inhibitors of enzymes crucial to the life cycle of parasites, such as cysteine proteases.
Cysteine proteases are a class of enzymes that play pivotal roles in the biology of parasitic protozoa like Leishmania. nih.gov Inhibition of these proteases is considered a promising strategy for the development of new treatments for parasitic diseases. nih.gov For instance, cysteine protease B (CPB) is highly expressed in the amastigote stage of Leishmania and is vital for the parasite's interaction with its mammalian host and survival within host cells. nih.gov
Studies on flavonoid derivatives, which share structural similarities with certain classes of indole compounds, have demonstrated impressive inhibitory capacity against various isoforms of recombinant Leishmania cysteine proteases (rCPB2.8, rCPB3). nih.govresearchgate.net These findings suggest that heterocyclic compounds can be effective leads for designing novel cysteine protease inhibitors. The research into α-ketoheterocycles as reversible inhibitors of Leishmania mexicana cysteine protease further supports the potential of such core structures in antiparasitic drug discovery. nih.gov Although direct studies on 5-[2-(phenylmethoxy)ethoxy]-1H-indole derivatives against integrins are not extensively documented in the available literature, the broad bioactivity of the indole nucleus suggests this as a potential area for future investigation.
| Compound Class | Target Enzyme | Organism | Key Findings | Reference |
| Flavonoid Analogues | Cysteine Protease B (rCPB2.8, rCPB3) | Leishmania | Potent inhibition of parasite enzymes with low cytotoxicity to mammalian cells. | nih.govresearchgate.net |
| α-Ketoheterocycles | Cysteine Protease (CPB) | Leishmania mexicana | Developed as reversible inhibitors, showing potential for antiparasitic applications. | nih.gov |
Mechanistic Insights into Biological Activities
Understanding the mechanisms through which 5-[2-(phenylmethoxy)ethoxy]-1H-indole derivatives exert their biological effects is crucial for rational drug design and optimization. Research has focused on identifying their molecular targets, elucidating the specific interactions that govern binding affinity, and exploring the downstream cellular pathways that are modulated.
A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics through interaction with tubulin. mdpi.com Microtubules are essential cytoskeletal proteins involved in cell division, motility, and morphology. nih.gov Agents that interfere with their function can halt the cell cycle and induce apoptosis, making tubulin an important target for cancer chemotherapy. mdpi.com
Many indole-based compounds function as Colchicine Binding Site Inhibitors (CBSIs). nih.gov They bind to the β-subunit of tubulin at the interface between two αβ-tubulin heterodimers, a site distinct from those used by other agents like taxanes or vinca (B1221190) alkaloids. nih.govfrontiersin.orgresearchgate.net This binding prevents the polymerization of tubulin into microtubules, leading to microtubule depolymerization and mitotic arrest. nih.gov Molecular modeling simulations have confirmed the importance of the trimethoxyphenyl (TMP) moiety, common in many CBSIs, for interaction with the cysteine residue Cysβ241 in the colchicine site. nih.gov Furthermore, a hydrogen bond between the indole nitrogen atom and the amide group of Thrα179 has been identified as a key interaction for stabilizing the ligand-receptor complex. nih.gov The development of 2-aroylindoles and arylthioindoles has produced compounds with potent tubulin polymerization inhibitory activity, often with IC50 values in the low micromolar or even nanomolar range, comparable to or exceeding that of known agents like Combretastatin A-4 (CA-4). mdpi.comnih.gov
The interaction of indole derivatives with their primary targets, such as tubulin, triggers a cascade of downstream cellular events. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This leads to an arrest of the cell cycle, typically in the G2/M phase. mdpi.com Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death. Some derivatives have been shown to trigger the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov
Beyond cancer-related pathways, other biological signaling cascades can be modulated by indole-containing structures. For example, certain chalcogen-containing compounds have been shown to inhibit key enzymes in the 5-lipoxygenase (5-LOX) pathway. nih.govmdpi.com This pathway is responsible for producing leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com By inhibiting enzymes like 5-LOX and leukotriene A4 hydrolase (LTA4H), these compounds can block the biosynthesis of pro-inflammatory lipids, suggesting potential applications in treating inflammatory conditions. nih.govmdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. For indole derivatives targeting tubulin, several key structural features have been identified as critical for potency.
The indole scaffold serves as a crucial component, often with specific substitutions enhancing activity. For arylthioindoles, a sulfur-bridging linker between the indole core and an aryl group has been shown to be effective. nih.gov The nature and position of substituents on the aryl ring are also important determinants of activity. For instance, in the 2,5-dimethoxyphenethylamine series, adding a lipophilic substituent at the 4'-position generally increases agonist potency at serotonin 5-HT2 receptors. nih.gov
Within the 2-benzylbenzimidazole 'nitazene' class of opioids, SAR studies revealed that removing the 5-nitro group on the benzimidazole (B57391) ring consistently leads to a significant drop in potency. nih.gov Conversely, modifications to the N-diethylamino side chain, such as forming a pyrrolidino ring, were generally favorable for μ-opioid receptor activation. nih.gov For antifungal indole derivatives, the presence of specific groups on an attached benzene (B151609) ring, such as 3-COOH and 4-OH, was found to be beneficial for activity. mdpi.com These studies underscore the importance of systematic structural modification to optimize the potency and selectivity of indole-based compounds for their respective biological targets.
| Scaffold/Series | Structural Modification | Impact on Biological Activity | Reference |
| Arylthioindoles | Sulfur bridge at 2-position of indole | Potent tubulin assembly inhibition | nih.gov |
| 2-Aroylindoles | 5-methoxy group on indole ring | Potent tubulin inhibition | nih.gov |
| 2-Benzylbenzimidazoles | Removal of 5-nitro group | Pronounced decrease in μ-opioid receptor potency | nih.gov |
| 2-Phenylindoles | Halogen and aliphatic hydrocarbon substituents | Enhanced antibacterial ability and reduced toxicity | sciforum.net |
Antimicrobial Activity of Indole Derivatives
The indole nucleus is a prominent scaffold in a wide range of compounds exhibiting antimicrobial properties. Derivatives incorporating this motif have been evaluated against various pathogenic bacteria and fungi, demonstrating significant potential for the development of new anti-infective agents. semanticscholar.org The increasing prevalence of antibiotic-resistant strains necessitates the discovery of novel antimicrobial drugs with different modes of action. mdpi.com
Studies have shown that synthetic indole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. ijpsonline.com For example, a series of 2-phenylindole (B188600) analogues showed excellent inhibitory activity against multiple strains, including a multidrug-resistant clinical isolate, with Minimum Inhibitory Concentration (MIC) values as low as 2-32 µg/mL. sciforum.net Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans, with some compounds showing MICs below 1 µg/mL. semanticscholar.org
The antifungal activity of indole derivatives is also well-documented. Certain 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have exhibited antifungal potency significantly higher than that of reference drugs like ketoconazole (B1673606) and bifonazole. mdpi.com SAR studies in this area have revealed that specific substitutions, such as hydroxyl or carboxylic acid groups on attached phenyl rings, can be beneficial for antifungal activity. mdpi.com Molecular docking studies suggest that these compounds may act by targeting essential bacterial and fungal enzymes, such as those involved in cell division (e.g., FtsZ) or metabolic pathways. semanticscholar.org
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
| 2-Phenylindole analogues (1f, 1o, 1r) | Various bacterial strains | 2-32 µg/mL | sciforum.net |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (MRSA) | < 1 µg/mL | semanticscholar.org |
| Indolylbenzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | semanticscholar.org |
| Indolylbenzo[d]imidazole (3ag, 3aq) | Candida albicans | 3.9 µg/mL | semanticscholar.org |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Fungal strains | 13–52 times more potent than ketoconazole | mdpi.com |
Advanced Research Techniques and Characterization in the Study of 1h Indole, 5 2 Phenylmethoxy Ethoxy Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of novel chemical entities. By interacting with electromagnetic radiation, molecules like 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- provide unique spectral fingerprints that allow for detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are employed to map the carbon-hydrogen framework of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-.
In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the integration (area under the signal) relates to the number of protons of that type, the chemical shift (δ, in ppm) indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
For 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-, the expected ¹H NMR signals can be assigned to the indole (B1671886) core, the phenyl group, and the ethoxy linker. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>8.0 ppm). The aromatic protons of the indole and phenyl rings resonate in the aromatic region (approx. 6.5-7.5 ppm). The four methylene (B1212753) protons (-CH₂-) of the ethoxy linker would appear as distinct triplets in the range of 3.8-4.7 ppm, while the benzylic protons (-O-CH₂-Ph) would present as a singlet around 4.6 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. oregonstate.edulibretexts.org The aromatic carbons of the indole and phenyl rings are expected between 100-155 ppm, while the aliphatic carbons of the ethoxy and benzyl (B1604629) groups would appear in the 60-80 ppm range. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-
| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| N-H | 8.15 | br s | Indole C-7a | 131.5 |
| Phenyl-H (o,m,p) | 7.45 - 7.30 | m | Phenyl C-ipso | 137.0 |
| Indole H-7 | 7.35 | d | Phenyl C-o,m,p | 128.8 - 127.9 |
| Indole H-2 | 7.20 | t | Indole C-3a | 128.5 |
| Indole H-4 | 7.15 | d | Indole C-2 | 123.0 |
| Indole H-6 | 6.95 | dd | Indole C-6 | 112.5 |
| Indole H-3 | 6.50 | t | Indole C-4 | 112.0 |
| -O-CH₂-Ph | 4.65 | s | Indole C-3 | 103.0 |
| Indole-O-CH₂- | 4.20 | t | -O-CH₂-Ph | 73.5 |
| -CH₂-O-Benzyl | 3.85 | t | Indole-O-CH₂- | 69.8 |
| -CH₂-O-Benzyl | 67.5 | |||
| Indole C-5 | 152.0 |
br s = broad singlet, m = multiplet, d = doublet, t = triplet, dd = doublet of doublets.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns. For 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-, with a molecular formula of C₁₇H₁₇NO₂, the exact molecular weight is 267.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.
Under techniques like electrospray ionization (ESI), the molecule typically forms a protonated molecular ion [M+H]⁺ at m/z 268.1332. Tandem MS (MS/MS) experiments involve isolating this parent ion and subjecting it to collision-induced dissociation (CID) to produce fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. nih.govnih.gov
Key fragmentation pathways for this compound are expected to involve the cleavage of the ether linkages. scribd.commiamioh.edu A dominant fragmentation is the loss of the benzyl group, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would be the cleavage of the ethoxy bond, yielding ions corresponding to the indole-ethoxy moiety and the benzyloxy fragment. youtube.comwhitman.edu The indole ring itself can produce characteristic fragments at m/z 130 and lower. researchgate.net
Table 2: Predicted ESI-MS Fragmentation Data for 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-
| Predicted m/z | Ion | Proposed Fragment Structure / Loss |
|---|---|---|
| 268.13 | [M+H]⁺ | Protonated molecular ion |
| 176.07 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 162.08 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |
| 130.06 | [C₈H₆N]⁺ | Indole core fragment |
| 107.05 | [C₇H₇O]⁺ | Benzyloxonium ion |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (base peak) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- would exhibit characteristic absorption bands corresponding to its structural features.
The most distinct peak would be the N-H stretching vibration of the indole ring, typically appearing as a sharp band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the indole and phenyl rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups in the ethoxy linker will appear just below 3000 cm⁻¹. acs.org The presence of aromatic rings is further confirmed by C=C stretching absorptions in the 1450-1620 cm⁻¹ region. A strong, characteristic C-O stretching band for the aryl and alkyl ethers will be prominent in the 1050-1250 cm⁻¹ range. mdpi.com
Table 3: Predicted IR Absorption Bands for 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2950 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (-CH₂-) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | C-O Stretch | Aryl & Alkyl Ether |
| ~740 | =C-H Bend | Aromatic C-H Out-of-Plane |
Chromatographic Purification and Analytical Methods
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. These methods exploit differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.comresearchgate.net For purity assessment of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]-, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.govcetjournal.it
In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid) to ensure sharp peaks. mtc-usa.com A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to ensure efficient separation of the target compound from any starting materials, byproducts, or impurities. Detection is usually performed with a UV detector, set at a wavelength where the indole chromophore absorbs strongly, typically around 220 nm or 280 nm. The purity is determined by the relative area of the product peak in the chromatogram. Preparative HPLC, using a larger column, can be used for the final isolation and purification of the compound.
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of a chemical reaction. rsc.orgresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on aluminum). The plate is then placed in a chamber containing a suitable mobile phase (eluent), typically a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their polarity. The less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds remain closer to the baseline.
The spots are visualized under a UV lamp (as indole derivatives are UV-active) or by using a chemical stain. rochester.edunih.gov By comparing the Rf value of the new spot formed in the reaction mixture to that of the starting material, a chemist can track the reaction's progression towards completion.
Table 5: Typical TLC Conditions for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane (B92381) (7:3 v/v) |
| Visualization | UV Light (254 nm) |
| Expected Rf (Product) | ~0.4 |
Computational Chemistry and Molecular Modeling Approaches
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding modes and affinities of potential drug candidates. In the context of indole derivatives, docking studies have been widely applied to elucidate their interactions with various biological targets.
For example, studies on 5-methoxyindole (B15748) derivatives have utilized molecular docking to explore their binding to targets such as the human serum albumin and enzymes involved in cisplatin-induced organ damage. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In a typical docking study, the ligand and protein are prepared by adding hydrogen atoms and assigning charges. The binding site is defined, and a docking algorithm is used to generate and score different binding poses.
A hypothetical molecular docking study of a derivative of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- against a protein target, for instance, an estrogen receptor, could reveal the role of the ether oxygen atoms and the phenyl group in establishing specific interactions within the binding pocket. The binding affinity is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction.
Table 1: Example of Molecular Docking Results for Indole Derivatives against an Estrogen Receptor Alpha
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Compound 14c (a 5-methoxy-2-mercaptobenzimidazole (B30804) derivative) | Good docking score (specific value not provided) | Interacts with alpha estrogen receptors |
| Raloxifene (Standard) | Good docking score (specific value not provided) | Interacts with alpha estrogen receptors |
This table is based on data for 5-methoxy-2-mercaptobenzimidazole derivatives, which are structurally distinct but serve to illustrate the type of data generated in molecular docking studies. chemrevlett.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule with a flexible side chain like 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- , understanding its conformational preferences is essential, as the bioactive conformation may not be the lowest energy state in isolation.
Energy minimization is a computational process that finds the coordinates of a molecule that correspond to a minimum on the potential energy surface. This is often a prerequisite for more advanced simulations. Techniques such as systematic conformational searching, molecular mechanics, and semiempirical methods are employed to explore the conformational space of a molecule. nih.gov The results of these analyses can help explain the structure-activity relationships (SAR) within a series of compounds. For instance, the orientation of the phenylmethoxyethoxy group relative to the indole core could significantly impact its ability to fit into a binding site.
A conformational analysis of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- would likely involve rotating the single bonds in the side chain to generate a series of conformers. The energy of each conformer would then be calculated to identify the most stable arrangements. This information is critical for understanding how the molecule might present itself to a biological target.
Table 2: Hypothetical Conformational Energy Profile
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 3.8 |
| 180 | 0.0 |
| 240 | 3.8 |
This is a hypothetical table illustrating the type of data generated from a conformational analysis, showing the relative energy of different conformers as a key dihedral angle is rotated.
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. researchgate.net These models can be generated based on the structures of known active ligands or from the ligand-binding site of a protein.
Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. It can also guide the de novo design of entirely new chemical entities. For indole derivatives, pharmacophore models have been developed to understand the structural requirements for a range of activities, including antiviral and anticancer effects. rsc.orgnih.gov
A pharmacophore model for a series of biologically active derivatives of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- might include features such as a hydrogen bond donor from the indole N-H, an aromatic ring feature from the indole core, and a hydrophobic feature corresponding to the phenyl group of the side chain. The spatial relationships between these features would be critical for activity.
Table 3: Common Pharmacophoric Features in Indole Derivatives
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | The indole bicyclic system | Pi-pi stacking interactions with aromatic residues in the binding site. |
| Hydrogen Bond Donor (HBD) | The N-H group of the indole | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrophobic Group (HY) | Alkyl or aryl substituents | Occupies hydrophobic pockets within the binding site. |
This table outlines common pharmacophoric features that could be identified for indole derivatives and their potential roles in molecular recognition.
Future Perspectives and Unaddressed Research Inquiries
Design and Synthesis of Novel 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- Analogs
The core structure of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- offers a versatile scaffold for the generation of new chemical entities with potentially enhanced or novel pharmacological profiles. Future research will likely focus on systematic modifications of this template to explore the structure-activity relationships (SAR) that govern its biological effects.
Key areas for the design of novel analogs include:
Substitution on the Indole (B1671886) Ring: Introduction of various substituents at different positions of the indole nucleus could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for its targets.
Modification of the Ethoxy Linker: Altering the length and flexibility of the ethoxy side chain could impact the molecule's conformational freedom and its ability to adopt an optimal orientation within the binding pocket of a target protein.
Replacement of the Phenylmethoxy Group: The terminal phenylmethoxy group can be replaced with other aromatic or heteroaromatic systems to probe for additional interactions with the target and to modify the physicochemical properties of the analogs, such as solubility and metabolic stability.
A study on Vilazodone–tacrine hybrids has already demonstrated the potential of creating novel molecules by combining the pharmacophoric features of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- with other bioactive moieties. acs.org This approach could lead to the development of multi-target-directed ligands for complex multifactorial diseases. acs.org
Exploration of Diverse Biological Targets for Derivatives of this Motif
While the primary biological targets of Vilazodone, which contains the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- moiety, are the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor, there is emerging evidence that derivatives of this scaffold may interact with other biological targets. nih.govnih.govdrugbank.com A comprehensive exploration of the polypharmacology of this chemical class could unveil novel therapeutic applications.
Future research in this area should include:
Broad-Spectrum Pharmacological Profiling: Screening of a library of 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- analogs against a wide panel of receptors, enzymes, and ion channels to identify novel off-target activities that could be therapeutically exploited.
Investigation of Intracellular Signaling Pathways: Delving into the downstream signaling cascades affected by these compounds beyond their primary targets to understand their full mechanism of action.
Identification of Novel Targets: A structure-based drug repositioning study has identified Vilazodone as an inhibitor of inositol (B14025) polyphosphate multikinase (IPMK), suggesting that the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- scaffold may have utility in targeting kinases and other intracellular enzymes. nih.gov Further investigation into this and other potential new targets is warranted. nih.gov
The development of hybrid molecules, such as the aforementioned Vilazodone-tacrine hybrids for Alzheimer's disease, exemplifies the potential to rationally design ligands that engage multiple targets relevant to a specific pathology. acs.org
Refinement of Synthetic Routes for Scalability and Efficiency
Future research in synthetic methodology could focus on:
Convergent Synthesis: Developing more convergent synthetic strategies that allow for the late-stage introduction of diversity, facilitating the rapid generation of analog libraries for SAR studies. figshare.com
Green Chemistry Approaches: Incorporating principles of green chemistry to minimize the use of hazardous reagents and solvents, and to reduce waste generation. researchgate.net
Flow Chemistry: Exploring the use of continuous flow technologies for the synthesis of key intermediates and the final compounds, which can offer advantages in terms of safety, scalability, and product consistency.
Development of Structure-Based Design Principles for Enhanced Selectivity
A detailed understanding of how 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- derivatives interact with their biological targets at the molecular level is essential for the rational design of next-generation compounds with improved selectivity and fewer off-target effects. The availability of high-resolution structural data, such as the cryo-electron microscopy (cryo-EM) structure of Vilazodone in complex with SERT, provides an invaluable tool for structure-based drug design. nih.govnih.gov
Future directions in this area include:
Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of novel analogs and to rationalize observed SAR. nih.govnih.gov
Fragment-Based Drug Discovery: Deconstructing the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- scaffold into its constituent fragments to identify key binding interactions and to guide the design of novel, more potent, and selective ligands. nih.gov
Structural Biology: Obtaining crystal or cryo-EM structures of analogs in complex with their targets to validate computational models and to provide a detailed roadmap for further optimization.
The deconstruction of Vilazodone has revealed that the indole moiety is a key determinant for its high affinity to SERT. nih.gov This insight can be leveraged to design new analogs with tailored selectivity profiles. nih.gov
Integration of High-Throughput Screening with Computational Methods
The integration of high-throughput screening (HTS) with computational drug design represents a powerful paradigm for accelerating the discovery of novel therapeutic agents. danaher.comwikipedia.orglongdom.org This synergistic approach can be effectively applied to the exploration of the therapeutic potential of the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- scaffold.
Future research should leverage this integration by:
Virtual Screening: Employing computational models of target proteins to virtually screen large libraries of virtual compounds based on the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- motif to prioritize candidates for synthesis and biological evaluation. longdom.org
High-Content Screening: Utilizing automated microscopy and image analysis to assess the effects of novel analogs on cellular phenotypes in a high-throughput manner, providing a more physiologically relevant context for hit identification.
Machine Learning and Artificial Intelligence: Applying machine learning algorithms to analyze large datasets from HTS and computational studies to identify complex SAR and to predict the biological activity of novel compounds.
By combining the power of HTS to rapidly test large numbers of compounds with the predictive capabilities of computational methods, researchers can more efficiently navigate the chemical space around the 1H-Indole, 5-[2-(phenylmethoxy)ethoxy]- scaffold and accelerate the identification of promising new drug candidates. danaher.comwikipedia.orglongdom.org
Q & A
Q. Advanced: How can reaction yields be optimized for derivatives with steric hindrance at the 5-position?
Methodological Answer: Steric hindrance at the 5-position (e.g., bulky substituents) reduces reactivity. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30-minute reactions at 120°C) .
- Catalytic systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, enhancing efficiency .
- Solvent optimization : Switch to THF or toluene for better solubility of bulky intermediates.
- Theoretical modeling : DFT calculations predict transition states to guide substituent placement .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group (δ 3.3–3.5 ppm) and indole NH (δ ~10 ppm) are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z 283.1312 for C₁₇H₁₇NO₃⁺) validates molecular composition .
- IR : Stretching frequencies for C-O-C (1100–1250 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Q. Advanced: How are crystallographic data discrepancies resolved for indole derivatives?
Methodological Answer: Discrepancies in X-ray diffraction data (e.g., bond angles or torsion angles) arise from polymorphism or solvent inclusion. Mitigation strategies:
- Low-temperature crystallography : Reduces thermal motion artifacts (e.g., data collected at 100 K) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π bonds in 5-methoxyindole derivatives) .
- Rietveld refinement : Applies to powder diffraction data when single crystals are unavailable .
Basic: What biological activities are reported for structurally similar indole derivatives?
Methodological Answer:
Related compounds exhibit:
- Anticancer activity : Inhibition of tubulin polymerization (e.g., 5-methoxyindole-3-acetaldehyde derivatives) .
- Antimicrobial effects : Disruption of bacterial membranes (MIC values: 2–8 µg/mL for Gram-positive strains) .
- Plant growth regulation : Auxin-like activity in Arabidopsis thaliana (EC₅₀ ~10 µM) .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Library synthesis : Prepare analogs with varying substituents (e.g., halogen, alkyl, or alkoxy groups) at the 5-position .
- In vitro assays : Use MTT assays (cancer cells) or disk diffusion (microbes) to compare IC₅₀/MIC values .
- Computational docking : Predict binding affinities to targets like tubulin (PDB: 1SA0) using AutoDock Vina .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Based on GHS classifications for similar indoles:
Q. Advanced: How to interpret conflicting toxicity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylation at the indole ring) that may explain discrepancies .
- Dose extrapolation : Apply allometric scaling (e.g., body surface area) to compare rodent and human toxicity .
Basic: What are the stability profiles of 5-alkoxyindole derivatives under different storage conditions?
Methodological Answer:
Q. Advanced: How do solvent and pH affect the compound’s stability in long-term assays?
Methodological Answer:
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines).
- HPLC monitoring : Track degradation products (e.g., indole quinones at λ = 254 nm) .
- Buffer optimization : Use citrate-phosphate buffers (pH 5–7) to minimize hydrolysis .
Basic: What regulatory considerations apply to research involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
